Adipic Acid Trimethylolpropane

Description

Properties

CAS No. |

28301-90-8 |

|---|---|

Molecular Formula |

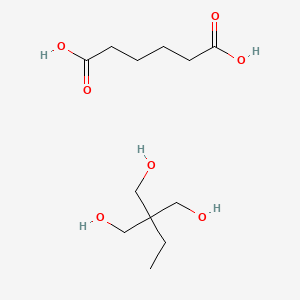

C12H24O7 |

Molecular Weight |

280.31 g/mol |

IUPAC Name |

2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid |

InChI |

InChI=1S/C6H10O4.C6H14O3/c7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9/h1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3 |

InChI Key |

OKHXVHLULYUTCR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)(CO)CO.C(CCC(=O)O)CC(=O)O |

Related CAS |

28301-90-8 |

Origin of Product |

United States |

Synthesis Methodologies and Reaction Mechanisms for Adipic Acid Trimethylolpropane Derived Polymers

Esterification Reactions and Polyesterification Mechanisms

Polymers from adipic acid and trimethylolpropane (B17298) are formed through esterification, a reaction between the carboxylic acid groups of adipic acid and the hydroxyl groups of trimethylolpropane. When this process is repeated to form long polymer chains, it is known as polyesterification. The A2 + B3 reaction system, representing adipic acid (a difunctional acid, A2) and trimethylolpropane (a trifunctional alcohol, B3), is a common approach to create hyperbranched polyesters. acs.org Careful control of the stoichiometry between the hydroxyl and carboxylic acid functional groups is crucial to produce soluble polymers and avoid gelation at high conversions. acs.org

Acid-Catalyzed Polyesterification Pathways

Acid-catalyzed polyesterification is a prevalent method for synthesizing adipic acid trimethylolpropane polymers. The reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the adipic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of trimethylolpropane. The reaction proceeds through a step-growth mechanism, and the removal of the water byproduct is essential to drive the equilibrium towards polymer formation. acs.org

The polyesterification of adipic acid and trimethylolpropane, catalyzed by p-toluenesulfonic acid (p-TSA), has been shown to follow first-order kinetics with respect to both adipic acid and trimethylolpropane concentrations. acs.org The reaction rate increases significantly with higher catalyst concentrations, although it tends to level off beyond a certain point. acs.orgresearchgate.net The process involves the formation of mono-, di-, and triesters of trimethylolpropane as intermediate products. acs.org

Enzyme-Catalyzed Esterification and Polymerization (Biocatalysis)

Enzyme-catalyzed polymerization offers a green and highly selective alternative to traditional chemical catalysis for synthesizing polyesters. mdpi.commdpi.com Lipases, particularly immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym-435), are effective biocatalysts for the polyesterification of adipic acid and trimethylolpropane. acs.orgnih.govacs.org This biocatalytic approach allows for reactions under milder conditions, often in bulk (solvent-free) or in organic solvents, and can provide greater control over the polymer structure due to the enzyme's regioselectivity. acs.orgnih.govacs.orgjku.at

For instance, lipase-catalyzed terpolymerizations of adipic acid, trimethylolpropane, and a diol like 1,8-octanediol (B150283) have been successfully performed in bulk at 70°C. acs.orgnih.govacs.org The enzyme's selectivity can influence the substitution pattern on the trimethylolpropane units, leading to the formation of branched and hyperbranched copolyesters. acs.orgnih.gov By varying the monomer feed ratio, the degree of branching in the resulting polymers can be controlled, ranging from 20% to 67%. acs.orgnih.gov In some cases, hyperbranched copolyesters with significant molar percentages of trimethylolpropane adipate (B1204190) units and weight-average molecular weights up to 14,100 g/mol have been achieved. acs.orgnih.gov

Melt Polymerization Techniques

Melt polymerization, or melt polycondensation, is a common solvent-free method used for producing this compound polyesters. researchgate.netscientific.net This technique involves heating the monomers together, often with a catalyst, to a temperature where they are in a molten state, allowing the polymerization reaction to occur directly. The water or other small molecules formed during the condensation are removed, typically by applying a vacuum or passing a stream of inert gas, to shift the reaction equilibrium towards the formation of high molecular weight polymers. acs.org

Hyperbranched polyesters have been synthesized via melt polymerization of trimethylolpropane and adipic acid at temperatures around 140°C, sometimes in the presence of catalysts like p-toluenesulfonic acid or dibutyltin (B87310) oxide. researchgate.net This one-pot synthesis method is advantageous for producing hyperbranched structures. rsc.org The properties of the resulting polymers, such as the degree of branching and end-group functionality, can be controlled by adjusting the molar ratio of the monomers. researchgate.net For example, using different ratios of adipic acid to trimethylolpropane can result in either hydroxyl-terminated or carboxyl-terminated hyperbranched polyesters. researchgate.net

Catalytic Systems and Their Influence on Reaction Dynamics

The choice of catalyst is a critical factor in the synthesis of this compound polymers, as it significantly impacts the reaction kinetics, polymer structure, and final properties. Both homogeneous and heterogeneous catalytic systems are employed.

Homogeneous Acid Catalysis (e.g., p-Toluenesulfonic Acid)

Homogeneous catalysts, which are soluble in the reaction medium, are widely used in polyesterification. p-Toluenesulfonic acid (p-TSA) is a common and effective homogeneous acid catalyst for the synthesis of polyesters from adipic acid and trimethylolpropane. acs.orgiscientific.org It functions by protonating the carboxylic acid group, thereby activating it for esterification. acs.org The use of p-TSA allows for reactions to proceed at elevated temperatures, such as 160°C, facilitating the removal of water and the formation of oligomers in the initial esterification stage, followed by polycondensation to increase the molecular weight. iscientific.org

The concentration of the homogeneous catalyst has a direct effect on the reaction rate. Studies have shown that for the p-TSA catalyzed polyesterification of adipic acid and trimethylolpropane, the reaction rate constant increases with the catalyst concentration up to a certain level (e.g., 2.5 mole%), after which the effect plateaus. acs.orgresearchgate.net This indicates that higher levels of p-TSA promote faster esterification rates. researchgate.net Other homogeneous catalysts used in polyester (B1180765) synthesis include tin-based compounds like dibutyltin oxide and titanium-based catalysts. researchgate.netiscientific.orgtib-chemicals.com

| Catalyst Level (Mole %) | Reaction Rate (l/mol-min) |

|---|

Data derived from studies on the p-TSA catalyzed polyesterification of adipic acid and trimethylolpropane. researchgate.netresearchgate.net

Heterogeneous Catalysis (e.g., Metal Oxides, Supported Enzymes)

Heterogeneous catalysts exist in a different phase from the reactants, offering the advantage of easy separation from the final polymer product. google.com This is particularly beneficial as residual homogeneous catalysts can sometimes negatively affect the polymer's stability and properties. google.com In the context of this compound polymers, both solid acid catalysts and supported enzymes are notable examples of heterogeneous systems.

Solid acid catalysts, such as molybdenum oxide supported on zirconia, have been developed for polyester production. google.com These catalysts can be highly efficient, allowing for polymerization at lower temperatures (e.g., 115°C) compared to some homogeneous systems and can be easily removed by filtration. google.com

Catalyst Performance and Selectivity in Polyol-Diacid Systems

The choice of catalyst is a critical factor in the polyesterification of adipic acid and trimethylolpropane, influencing reaction rates and the structural characteristics of the resulting polymer. Both chemical and enzymatic catalysts have been explored for these systems.

Commonly used chemical catalysts include strong acids like p-toluenesulfonic acid (pTSA) and organometallic compounds such as dibutyltin oxide (DBTO). researchgate.netresearchgate.netacs.org Research has shown that pTSA can effectively catalyze the esterification reaction between adipic acid and trimethylolpropane. researchgate.net The concentration of the pTSA catalyst has a significant impact on the reaction kinetics, with studies indicating that the reaction rate increases with higher catalyst levels, up to a certain concentration. researchgate.net For instance, in the polyesterification of adipic acid and TMP in a tetrahydrofuran (B95107) solvent, the reaction rate was found to increase significantly with increasing pTSA concentration up to 2.5 mole% based on the acid functionality. researchgate.net Dibutyltin oxide is another catalyst used in the melt polymerization of these monomers. researchgate.netacs.org However, in some polyol-diacid systems, such as the reaction between oleic diacid and glycerol (B35011), DBTO can lead to the formation of a cross-linked gel. acs.org

Enzymatic catalysis, particularly using lipases like immobilized Candida antarctica Lipase B (Novozym 435), offers a milder and more selective alternative. acs.orgacs.orgacs.org Lipases can exhibit regioselectivity, preferentially catalyzing esterification at the primary hydroxyl groups of polyols like trimethylolpropane and glycerol. mdpi.comacs.org This selectivity can be exploited to control the degree of branching in the resulting polyester. acs.org In the copolymerization of glycerol and adipic acid, the use of Novozym 435 led to the formation of linear copolyesters in the initial stages of the reaction, with hyperbranched structures developing over longer reaction times. acs.org The regioselectivity for esterification at the primary glycerol positions was found to be high, ranging from 77% to 82%. acs.org This enzymatic approach can prevent extensive cross-linking, allowing for the synthesis of soluble, hyperbranched polyesters. acs.org

The performance of different catalysts in polyol-diacid systems can be summarized as follows:

| Catalyst System | Key Findings | Reference |

| p-Toluenesulfonic acid (pTSA) | Reaction rate increases with catalyst concentration up to 2.5 mole%. researchgate.net It is effective for both solution and melt polymerization. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Dibutyltin oxide (DBTO) | Used in melt polymerization; can lead to gelation in some A2 + B3 systems due to extensive cross-linking. researchgate.netacs.org | researchgate.netacs.org |

| Candida antarctica Lipase B (Novozym 435) | Exhibits regioselectivity for primary hydroxyl groups, enabling control over branching and preventing gelation. acs.orgacs.org Leads to polymers with lower polydispersity compared to random step-growth processes. acs.org | acs.orgacs.orgacs.org |

| Triphenyl phosphite | Utilized as a catalyst in the bulk preparation of a saturated polyester from adipic acid, diethylene glycol, and trimethylolpropane. google.com | google.com |

Stoichiometric Control and Monomer Feed Ratios in Polymer Synthesis

The stoichiometry of the monomers, specifically the ratio of adipic acid (an A2 type monomer) to trimethylolpropane (a B3 type monomer), is a fundamental parameter for controlling the architecture and properties of the resulting hyperbranched polyesters. researchgate.netresearchgate.net By carefully adjusting the monomer feed ratio, it is possible to influence the molecular weight, degree of branching, and the nature of the terminal functional groups (hydroxyl or carboxyl) of the polymer. researchgate.netresearchgate.net

In the A2 + B3 polymerization of adipic acid and trimethylolpropane, using equimolar functional group quantities can lead to the formation of an insoluble gel at high conversions. researchgate.net To produce soluble, hyperbranched polymers, a non-stoichiometric ratio of functional groups is typically employed. researchgate.net An excess of the B3 monomer (trimethylolpropane) generally results in hydroxyl-terminated polymers, while an excess of the A2 monomer (adipic acid) leads to carboxyl-terminated polymers. researchgate.net

The monomer ratio directly impacts the degree of branching (DB). For instance, in the synthesis of hyperbranched polyesters from trimethylolpropane and various aliphatic dicarboxylic acids, the degree of branching was found to range from 30% to 75% depending on the monomer ratio. researchgate.net Similarly, in glycerol-based systems, an excess of the diacid tends to increase the degree of branching. researchgate.net

The effect of monomer feed ratios on the resulting polymer properties is a key area of investigation. For example, in the synthesis of polyesters from glycerol and adipic acid, varying the [-OH]/[-COOH] stoichiometry from 1.5 to 2.2 resulted in changes to both the molecular weight and the degree of branching, with both increasing as the ratio was reduced. nih.gov

| Monomer System | Monomer Ratio (A2:B3 or functional group ratio) | Key Findings on Polymer Structure | Reference |

| Adipic Acid : Trimethylolpropane | Equimolar functional groups | Leads to insoluble gel at high conversions. researchgate.net | researchgate.net |

| Adipic Acid : Trimethylolpropane | Non-equimolar functional groups | Allows for the synthesis of soluble hyperbranched polyesters with controlled molecular weight. researchgate.net | researchgate.net |

| Adipic Acid : Trimethylolpropane | Varied ratios | Degree of branching can be controlled, ranging from 30% to 75%. researchgate.net | researchgate.net |

| Glycerol : Adipic Acid | [-OH]/[-COOH] from 1.5 to 2.2 | Molecular weight and degree of branching increase as the ratio decreases. nih.gov | nih.gov |

| Adipic Acid : Diethylene Glycol : Trimethylolpropane | 5% excess of carboxyl groups | Resulted in a polyester with an acid number of 27.9. google.com | google.com |

| Adipic Acid : Trimethylolpropane : Hexahydrophthalic Anhydride | Adipic Acid (1.249 mol), Trimethylolpropane (2.516 mol) | A specific multi-step synthesis to produce a glycidyl (B131873) ester-functionalized hyperbranched polyester. emerald.com | emerald.com |

Solvent Effects and Reaction Media in this compound Systems

The reaction medium, whether a solvent or a solvent-free (bulk or melt) system, plays a significant role in the synthesis of adipic acid-trimethylolpropane polyesters. The choice of solvent can affect reaction kinetics, monomer solubility, and the ease of by-product removal.

Solvent-based polymerization offers the advantage of better temperature control and can help to maintain a homogeneous reaction mixture. Tetrahydrofuran (THF) has been used as a solvent for the polyesterification of adipic acid and trimethylolpropane, allowing for kinetic studies to be performed by monitoring the reaction progress using NMR spectroscopy. researchgate.net However, the use of organic solvents can present environmental and safety concerns.

Solvent-free, or bulk polymerization, is an attractive alternative, particularly from a green chemistry perspective. acs.orgacs.org This method involves reacting the monomers in their molten state, often under a vacuum or an inert atmosphere to facilitate the removal of the water by-product, which drives the equilibrium towards polymer formation. researchgate.net A study on the synthesis of polyester foams from adipic acid and trimethylolpropane utilized a solvent-free system where the water produced by the reaction also acted as a foaming agent. mdpi.com This approach avoids the use of organic solvents and can lead to a more efficient process. acs.orgmdpi.com

In some cases, the choice of solvent can have a pronounced, even negative, effect on the polymerization. For instance, in the synthesis of a related hyperbranched polyester using trimethylolpropane acrylate (B77674) and adipoyl chloride, using pyridine (B92270) as the solvent suppressed the polymerization, likely due to the destabilization of the ester bond by free pyridine molecules. rsc.org

The influence of the reaction medium can be summarized as follows:

| Reaction Medium | Key Effects and Observations | Reference |

| Tetrahydrofuran (THF) | Used as a solvent for kinetic studies of adipic acid and trimethylolpropane polymerization, enabling monitoring by NMR. researchgate.net | researchgate.net |

| Bulk/Melt (Solvent-Free) | An environmentally friendly approach that avoids organic solvents. acs.orgacs.org The removal of water by-product under vacuum or inert gas flow drives the reaction. researchgate.net In some systems, the water by-product can act as a foaming agent. mdpi.com | researchgate.netacs.orgacs.orgmdpi.com |

| Pyridine | When used as a solvent in the polymerization of trimethylolpropane acrylate and adipoyl chloride, it suppressed the reaction and prevented polymer formation. rsc.org | rsc.org |

| Xylene | Used as a solvent in the initial stages of a multi-step synthesis of a hyperbranched polyester involving adipic acid and trimethylolpropane. emerald.com | emerald.com |

Kinetic and Thermodynamic Investigations of Adipic Acid Trimethylolpropane Polymerization

Reaction Order and Rate Constant Determination

The polyesterification of adipic acid (AA) with trimethylolpropane (B17298) (TMP) is a complex process that has been the subject of various kinetic studies. Research indicates that the reaction order can vary depending on the specific conditions and the model used for analysis.

One study, which monitored the reaction between AA and TMP in a tetrahydrofuran (B95107) solvent catalyzed by p-toluenesulfonic acid (pTSA), determined the reaction to be first order with respect to both AA and TMP concentrations. researchgate.net In this investigation, the progress of the esterification was tracked using ¹H and ¹³C NMR spectroscopy. researchgate.net The rate constant, k, was found to be significantly influenced by the concentration of the pTSA catalyst, increasing as the catalyst level rose to 2.5 mole% based on the acid functionality. researchgate.net

Another approach to studying the kinetics of this system involves monitoring the mass loss associated with the formation of water, the condensation by-product. This method also revealed a first-order kinetic behavior for the polycondensation reaction between adipic acid and trimethylolpropane. mdpi.com The rate constants derived from this method demonstrated a clear dependence on temperature, with the reaction proceeding faster at higher temperatures. mdpi.com

It is important to note that the assumption of equal reactivity of all functional groups is a simplification often made in these kinetic models. researchgate.net In reality, the three hydroxyl groups of trimethylolpropane and the two carboxylic acid groups of adipic acid may exhibit different reactivities, which can influence the observed kinetics. researchgate.net

The table below presents data on the dependence of the reaction rate constant on catalyst concentration from a study on the polyesterification of adipic acid and trimethylolpropane. researchgate.netresearchgate.net

Table 1: Dependence of the Reaction Rate Constant (k) on Catalyst Concentration

| pTSA (mol %) | k (min⁻¹) |

|---|---|

| 0.5 | 0.0025 |

| 1.0 | 0.0048 |

| 2.5 | 0.0110 |

Data sourced from a study on the polyesterification of adipic acid and trimethylolpropane. researchgate.netresearchgate.net

Activation Energy Analysis in Polyesterification Processes

The activation energy (Ea) is a critical parameter in understanding the temperature sensitivity of the polyesterification reaction between adipic acid and trimethylolpropane. It represents the minimum energy required for the reaction to occur.

In studies of similar polyesterification systems, the activation energy has been determined using the Arrhenius equation, which relates the rate constant to temperature. For instance, in the uncatalyzed esterification of cyclic anhydrides, which shares mechanistic similarities, an activation energy of 41 ± 2 kJ/mol has been reported. nih.gov The second esterification step in such reactions is often more demanding and characterized by significantly higher activation energies, sometimes exceeding 180 kJ/mol, even with catalysts. nih.gov

For the polyesterification of adipic acid with hexamethylene glycol, a related system, the activation energy for the self-catalyzed reaction was found to be 45.01 kJ/mol. researchgate.net When catalyzed by diphenylammonium triflate (DPAT) and p-toluenesulfonic acid (PTSA), the activation energies were 35.32 kJ/mol and 31.55 kJ/mol, respectively. researchgate.net These values highlight the role of catalysts in lowering the energy barrier for the reaction.

While a direct activation energy value for the adipic acid-trimethylolpropane system is not consistently reported across the literature, analysis of related systems provides insight into the expected range. The activation energy for the transesterification reaction, a key process in these polyester (B1180765) systems, has been determined to be 83 ± 6 kJ/mol in a model system. nih.gov

The table below summarizes activation energies for related polyesterification reactions.

Table 2: Activation Energies for Related Polyesterification Reactions

| Reactants | Catalyst | Activation Energy (kJ/mol) |

|---|---|---|

| Cyclic Anhydride & Dodecanol (Ring-opening) | None | 41 ± 2 |

| Adipic Acid & Hexamethylene Glycol | None | 45.01 |

| Adipic Acid & Hexamethylene Glycol | DPAT | 35.32 |

| Adipic Acid & Hexamethylene Glycol | PTSA | 31.55 |

| Dodecyl Ester Cyclohexyl Carboxylic Acid & Benzyl Alcohol (Transesterification) | None | 83 ± 6 |

Data compiled from studies on similar polyesterification and transesterification reactions. nih.govresearchgate.net

Influence of Temperature and Pressure on Reaction Kinetics

Temperature and pressure are key process variables that significantly impact the kinetics of the condensation polymerization between adipic acid and trimethylolpropane.

Temperature: An increase in temperature generally leads to a higher reaction rate. ajpojournals.org This is due to the increased kinetic energy of the reactant molecules, resulting in more frequent and energetic collisions. ajpojournals.org Studies on the polyesterification of adipic acid and trimethylolpropane have consistently shown that the reaction becomes faster with increasing temperature. mdpi.com For example, in the formation of polyester foams from this system, raising the reaction temperature from 150 °C to 210 °C leads to a faster reaction, which in turn results in more rapid formation and evaporation of water, driving the foaming process. mdpi.com

However, excessively high temperatures can lead to undesirable side reactions, such as thermal degradation of the polymer. ajpojournals.org The thermal stability of hyperbranched polyesters based on trimethylolpropane and adipic acid has been investigated, with degradation characteristics being a key area of study. researchgate.net

The table below illustrates the effect of temperature on the first-order rate constants for the polymerization of adipic acid with trimethylolpropane.

Table 3: Effect of Temperature on First-Order Rate Constants for Adipic Acid-Trimethylolpropane Polymerization

| Temperature (°C) | Rate Constant (k) (s⁻¹) |

|---|---|

| 150 | 0.00018 |

| 170 | 0.00045 |

| 190 | 0.00105 |

| 210 | 0.00220 |

Data adapted from a study on the preparation of polyester foams. mdpi.com

Equilibrium Considerations in Condensation Polymerization

Condensation polymerization, such as the reaction between adipic acid and trimethylolpropane, is typically an equilibrium process. researchgate.net The forward reaction involves the formation of an ester linkage and a small molecule by-product, usually water. The reverse reaction is the hydrolysis of the ester bond. To achieve high molecular weight polymers, the equilibrium must be shifted in favor of the products.

The primary method for driving the equilibrium forward is the continuous and efficient removal of the water formed during the reaction. uomustansiriyah.edu.iq This is often accomplished by carrying out the polymerization at elevated temperatures and under vacuum or by using an inert gas stream to carry away the volatile by-product. The removal of water disrupts the equilibrium, preventing the reverse hydrolysis reaction and promoting the formation of longer polymer chains.

The stoichiometry of the reactants is another critical factor. For the A2 + B3 system of adipic acid (A2) and trimethylolpropane (B3), using equimolar quantities of the functional groups (carboxyl and hydroxyl groups) can lead to the formation of an insoluble gel at high conversions. researchgate.net The ratio of functional groups is often carefully controlled to achieve the desired molecular weight and to avoid premature gelation. mdpi.com

The Flory-Stockmayer model is a theoretical framework often used to predict the molecular weight distribution and the gel point in such polycondensation reactions, assuming equal reactivity of the functional groups. researchgate.net However, deviations from this ideal model can occur due to factors such as unequal reactivity and side reactions.

Modeling and Simulation of Polymerization Kinetics

The kinetics of the polymerization of adipic acid and trimethylolpropane can be modeled and simulated to better understand the reaction mechanism and predict the evolution of the polymer structure.

A common approach is to develop a kinetic model based on the elementary reaction steps. For the esterification of trimethylolpropane, a kinetic law assuming a partial order of 1.5 with respect to both the acid and the alcohol has been used to determine the rate constants of the three consecutive esterification reactions. researchgate.net Once these rate constants are determined, computer simulations can be performed to track the concentration of different species over time. researchgate.net A proper agreement between the experimental data and the calculated values validates the selected kinetic model. researchgate.net

Another modeling approach involves using a first-order rate law, particularly when the reaction is monitored by the mass loss of the evaporating water. mdpi.com This simplification can be useful for process monitoring and control, although it may not fully capture the complexities of the reaction mechanism. mdpi.com

More advanced simulation techniques, such as kinetic Monte Carlo (kMC) methods based on Gillespie's algorithm, can be employed to generate discrete molecular species and account for the polydispersity and topology of the resulting polymer chains. chemrxiv.org These simulations can provide a more realistic description of the reaction mixture, moving beyond simple average properties. chemrxiv.org Such models can be used to predict the entire ensemble of molecular species at each step of the reaction process. chemrxiv.org

The table below shows a comparison of experimental and simulated component concentrations for a related esterification process, demonstrating the utility of kinetic modeling.

Table 4: Comparison of Experimental and Simulated Component Concentrations in a Model Esterification System

| Time (min) | Experimental Monoester (%) | Simulated Monoester (%) | Experimental Diester (%) | Simulated Diester (%) | Experimental Triester (%) | Simulated Triester (%) |

|---|---|---|---|---|---|---|

| 30 | 35 | 34.8 | 5 | 5.2 | 0 | 0.1 |

| 60 | 48 | 47.5 | 15 | 15.3 | 1 | 1.2 |

| 120 | 40 | 40.2 | 35 | 34.8 | 5 | 5.0 |

| 240 | 20 | 20.5 | 50 | 49.7 | 20 | 19.8 |

Hypothetical data based on the principles of kinetic modeling and simulation described in the literature. researchgate.net

Architectural Control and Structural Elucidation of Adipic Acid Trimethylolpropane Polymers

Formation and Characteristics of Hyperbranched Polyester (B1180765) Structures

The polyesterification of adipic acid and trimethylolpropane (B17298) results in the formation of hyperbranched polyesters (HBPEs). researchgate.netacs.orgacs.org This reaction is a step-growth polymerization, and when equimolar amounts of the functional groups are used, it can lead to the formation of an insoluble gel at high conversions. acs.orgacs.org However, by carefully selecting the stoichiometry of the monomers, it is possible to produce soluble polymers. acs.orgacs.org

These HBPEs are of significant interest because their monomeric components can often be derived from biobased sources and exhibit biodegradability, opening up numerous application areas. acs.orgacs.org The structure of these polymers is characterized by a dendritic, tree-like assembly with a high degree of branching. emerald.com This architecture imparts unique properties such as high solubility in organic solvents, low melt viscosities, and a high density of terminal functional groups. scispace.com

The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (pTSA), and proceeds via polyesterification. researchgate.netacs.orgacs.org The reaction kinetics have been shown to be first order with respect to both adipic acid and trimethylolpropane concentrations. researchgate.netacs.orgacs.org The rate of reaction is significantly influenced by the catalyst concentration, increasing with higher levels of pTSA. researchgate.netacs.orgacs.org

The resulting hyperbranched polymers possess a globular, three-dimensional structure. researchgate.net Their interiors contain polar ester groups, which can facilitate interactions for applications like encapsulation. researchgate.net

End-Group Functionalization Strategies and Their Impact on Polymer Architecture

The numerous terminal groups on hyperbranched polymers derived from adipic acid and trimethylolpropane present opportunities for post-polymerization modification, significantly impacting the final polymer architecture and properties. The nature of these end-groups is primarily determined by the initial monomer stoichiometry. researchgate.net An excess of trimethylolpropane results in hydroxyl-terminated polymers, while an excess of adipic acid leads to carboxyl-terminated polymers. researchgate.net

These terminal functional groups can be further reacted to introduce a wide variety of functionalities. For example, hydroxyl end-groups can be conjugated with other molecules to create materials for controlled-release applications. researchgate.net Similarly, carboxyl end-groups can be modified. researchgate.net

The functionalization of these end-groups can alter the polymer's solubility, reactivity, and potential for cross-linking. For instance, functionalizing a hyperbranched polyester with an epoxy functional monomer like Cardura E10 has been shown to decrease the glass transition temperature (Tg). emerald.com This modification involves the reaction of the epoxy group with the carboxylic acid end-groups of the polyester. emerald.com

Regioselectivity in Polyol Esterification Reactions

In the esterification of a polyol like trimethylolpropane, which possesses three primary hydroxyl groups, the concept of regioselectivity becomes relevant, although less complex than with polyols containing different types of hydroxyl groups (primary vs. secondary). For trimethylolpropane, all three hydroxyl groups are primary and are generally assumed to have equivalent reactivity in many kinetic models. acs.orgacs.org

However, in practice, slight differences in reactivity can arise due to steric hindrance as the polymer grows. The initial esterification may occur at any of the three hydroxyl sites. Once one group has reacted, the steric bulk around the remaining hydroxyl groups increases, which could potentially influence the rate of subsequent reactions.

Copolymerization Studies with Allied Monomers

To further tailor the properties of adipic acid-trimethylolpropane polymers, copolymerization with other monomers is a common strategy. The introduction of comonomers can modify characteristics such as flexibility, crystallinity, and thermal stability.

Diethylene Glycol: Copolymers of adipic acid, trimethylolpropane, and diethylene glycol have been synthesized. lookchem.comontosight.aigoogle.com Diethylene glycol, a linear diol, acts as a flexible spacer in the polymer backbone, which can impact the mechanical properties of the resulting material. lookchem.comontosight.ai

Octanediol: Lipase-catalyzed terpolymerizations of adipic acid, trimethylolpropane, and 1,8-octanediol (B150283) have been performed. nih.govacs.org The inclusion of the long-chain diol, 1,8-octanediol, can influence the thermal and crystalline properties of the copolyesters. nih.govacs.org By varying the feed ratio of trimethylolpropane, copolymers with degrees of branching ranging from 20% to 67% have been achieved. nih.govacs.org

Pentaerythritol: Pentaerythritol, a tetrafunctional alcohol (B4), can be used as a comonomer to increase the branching density. It has been used in polycondensation reactions with dicarboxylic acids to create highly branched structures. uc.edu Its incorporation into an adipic acid-trimethylolpropane system would lead to a more complex and densely branched network.

Table 2: Copolymers of Adipic Acid and Trimethylolpropane with Allied Monomers

| Comonomer | Monomer Type | Impact on Polymer Structure |

|---|---|---|

| Diethylene Glycol | Linear Diol (B2) | Increases flexibility |

| 1,8-Octanediol | Linear Diol (B2) | Affects thermal and crystalline properties |

| Pentaerythritol | Tetrafunctional Alcohol (B4) | Increases branching density |

Advanced Analytical Techniques for Characterization of Adipic Acid Trimethylolpropane Derived Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Kinetic Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of adipic acid trimethylolpropane (B17298) polyesters. It allows for the unambiguous assignment of signals to specific protons and carbons within the polymer structure, enabling the monitoring of reaction kinetics and the determination of key structural parameters such as the degree of branching. acs.orgresearchgate.net

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in analyzing the various proton environments within the polymer structure, providing qualitative and quantitative information about the monomer conversion and the polymer composition. The polyesterification between adipic acid and trimethylolpropane can be monitored as a function of time by observing changes in the ¹H NMR spectrum. acs.org

Key proton resonances in a typical ¹H NMR spectrum of an adipic acid-trimethylolpropane copolymer include:

The methyl protons of the trimethylolpropane (TMP) unit appear as a multiplet around 0.8 ppm. acs.org

The methylene protons of adipic acid are typically observed at approximately 1.58 ppm and 2.28 ppm. acs.org

The -OCH₂ protons of the TMP core are separated into distinct regions. The unreacted hydroxyl-bearing methylene protons resonate between 3.3 and 3.7 ppm, while the methylene protons of the esterified TMP units shift downfield to the 3.9 to 4.1 ppm region. acs.org

The progress of the esterification can be tracked by monitoring the integration of these signals over time. For instance, the formation of mono-, di-, and triesters of TMP can be followed, allowing for the determination of reaction kinetics. acs.orgresearchgate.net

Table 1: Characteristic ¹H NMR Chemical Shifts for Adipic Acid Trimethylolpropane Polyester (B1180765)

| Functional Group | Proton Environment | Approximate Chemical Shift (ppm) |

|---|---|---|

| Trimethylolpropane | -CH₃ | ~ 0.8 |

| Trimethylolpropane | -CH₂- (ethyl group) | 1.0 - 1.5 |

| Adipic Acid | -CH₂-CH₂- (internal) | ~ 1.58 |

| Adipic Acid | -CH₂-C=O | ~ 2.28 |

| Trimethylolpropane | -CH₂-OH (unreacted) | 3.3 - 3.7 |

| Trimethylolpropane | -CH₂-O-C=O (esterified) | 3.9 - 4.1 |

Data sourced from studies on the polyesterification of adipic acid and trimethylolpropane. acs.orgiscientific.org

¹³C NMR for Carbon Backbone and Substitution Pattern Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of the polymer. It is particularly useful for elucidating the substitution pattern of the trimethylolpropane units and for confirming the formation of ester linkages. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment, making it an excellent tool for distinguishing between different structural units within the hyperbranched polymer. acs.orgresearchgate.net

In the ¹³C NMR spectrum of an adipic acid-trimethylolpropane polyester, distinct signals can be assigned to:

The carbonyl carbon (C=O) of the ester group, typically found around 173.3 ppm. iscientific.org

The quaternary carbon of the TMP core. The resonance of this carbon is particularly informative as its chemical shift changes depending on whether the adjacent hydroxyl groups are unreacted or have formed mono-, di-, or triesters. This allows for a clear differentiation between terminal, linear, and dendritic units in the hyperbranched structure. acs.org

The methylene carbons of both the adipic acid and trimethylolpropane units. iscientific.org

The assignments from ¹³C NMR are often more straightforward than ¹H NMR and can be used to confirm the assignments made in the proton spectra. acs.orgresearchgate.net

Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound Polyester

| Functional Group | Carbon Environment | Approximate Chemical Shift (ppm) |

|---|---|---|

| Trimethylolpropane | -CH₃ | ~ 13.8 |

| Adipic Acid | -CH₂-CH₂ -CH₂- | 24.1 - 25.2 |

| Adipic Acid | -CH₂ -C=O | 33.7 - 33.8 |

| Trimethylolpropane | Quaternary Carbon | 40 - 44 |

| Trimethylolpropane | -CH₂-O- | 63.3 - 63.8 |

| Adipic Acid / Ester | -C=O | ~ 173.3 |

Data sourced from research on polyesters synthesized from adipic acid and trimethylolpropane. acs.orgiscientific.org

Inverse-Gated NMR for Quantitative Analysis

For accurate quantitative analysis of hyperbranched polymers, Inverse-Gated ¹³C NMR spectroscopy is employed. science.gov This technique suppresses the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integrations in standard ¹³C NMR, ensuring that the peak intensities are directly proportional to the number of corresponding carbon nuclei.

This method is crucial for determining the degree of branching (DB), a key parameter for hyperbranched polymers. By integrating the signals corresponding to the dendritic, linear, and terminal units, which are clearly resolved in the ¹³C NMR spectrum (particularly the signals for the quaternary carbon of TMP), the DB can be calculated precisely. science.govepdf.pub This quantitative information is vital for correlating the polymer's architecture with its macroscopic properties.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying functional groups present in the polymer and for monitoring the progress of the polymerization reaction. iscientific.org The esterification reaction between adipic acid and trimethylolpropane involves the consumption of carboxylic acid (-COOH) and hydroxyl (-OH) groups and the formation of an ester (-COO-) group.

These changes can be tracked by observing specific bands in the IR spectrum:

-OH Stretch: A broad band in the region of 3400-3550 cm⁻¹ corresponds to the hydroxyl groups of trimethylolpropane and the carboxylic acid. The decrease in the intensity of this band indicates the consumption of these groups as the reaction proceeds. iscientific.org

-C=O Stretch: A strong absorption band appears in the 1700-1750 cm⁻¹ region, which is characteristic of the carbonyl group in the newly formed ester linkage. iscientific.org The increase in this peak's intensity is a direct measure of polyester formation.

-C-H Stretch: Aliphatic C-H stretching vibrations are observed in the 2800-2950 cm⁻¹ range. iscientific.org

By monitoring the relative intensities of the hydroxyl and carbonyl bands over time, the kinetics of the polymerization can be followed, providing a convenient method for determining when the reaction has reached completion. nih.govresearchgate.net

Chromatographic Methods for Molecular Weight and Compositional Analysis

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of the synthesized polymers, which are critical parameters influencing their physical and mechanical properties.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common method used to analyze the molecular weight distribution of polymers. researchgate.net The technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

For adipic acid-trimethylolpropane polyesters, SEC/GPC analysis is typically performed using a solvent such as tetrahydrofuran (B95107) (THF). google.com The system is equipped with a refractive index detector to measure the concentration of the eluting polymer. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample can be determined. science.gov This data is crucial for quality control and for understanding how reaction conditions affect the final polymer size and distribution. google.com

Degradation Mechanisms and Pathways in Adipic Acid Trimethylolpropane Systems

Thermal Degradation of Hyperbranched Polyesters

Hyperbranched polyesters (HBPEs) synthesized from trimethylolpropane (B17298) and adipic acid exhibit complex thermal degradation behaviors. The stability and degradation pathways are significantly influenced by the polymer's unique three-dimensional, branched structure and the chemical nature of its terminal groups. researchgate.net Thermal analysis methods, such as thermogravimetry, are used to assess the stability of these materials. researchgate.net

The thermal pyrolysis of aliphatic polyesters, including those based on adipic acid, leads to the formation of various volatile compounds. The primary degradation process typically involves the random scission of the ester linkages. dtic.mil For adipate-based polyesters, key degradation products identified include carbon dioxide and cyclopentanone. dtic.mil

Further breakdown of the polymer chains can result in a range of smaller molecules. Secondary reactions of the initially formed end-groups are responsible for this diversity. dtic.mil For instance, acid end-groups can lead to the formation of carbon dioxide, cyclic ketones (from C6-C7 diacids like adipic acid), and cyclic anhydrides. dtic.mil In an oxygen-free environment, thermal degradation may produce small molecules like oligomers and unsaturated carboxylic acids. nih.gov Conversely, in the presence of excess oxygen, the final decomposition products are primarily carbon dioxide and water. nih.gov

Table 1: Potential Volatile Products from Thermal Degradation of Adipate (B1204190) Polyesters

| Product Class | Specific Compounds | Precursor Group |

|---|---|---|

| Oxides | Carbon Dioxide | Acid End-Groups |

| Ketones | Cyclopentanone | Adipic Acid Units |

| Acids | Unsaturated Carboxylic Acids | Ester Chain Scission |

This table is generated based on data from studies on aliphatic and adipate-based polyesters.

The functionality of the end-groups in hyperbranched polyesters based on trimethylolpropane and adipic acid plays a critical role in directing the thermal degradation mechanism. researchgate.net The degradation characteristics differ significantly between polymers with hydroxyl and carboxyl end-groups. researchgate.net

For hydroxyl-terminated HBPEs, the primary degradation pathway is dehydrative ether formation. researchgate.net This process involves the elimination of water molecules between hydroxyl groups, leading to the formation of ether cross-links within the polymer structure. researchgate.net In contrast, carboxyl-terminated polymers undergo a different primary degradation mode: decarboxylation. This reaction involves the loss of carbon dioxide from the carboxyl end-groups and occurs smoothly at elevated temperatures, such as 250°C. researchgate.net The carboxy-terminal polymers have been noted to be relatively stable at lower temperatures, showing minimal mass loss after extended periods at 180°C in a nitrogen atmosphere. researchgate.net

Table 2: Primary Thermal Degradation Pathways Based on End-Group

| End-Group | Primary Degradation Mechanism | Key Feature |

|---|---|---|

| Hydroxyl (-OH) | Dehydrative Ether Formation | Cross-linking |

This table is based on research findings on hyperbranched polyesters from trimethylolpropane and adipic acid. researchgate.net

Enzymatic Degradation of Polyester (B1180765) Structures

Aliphatic polyesters are generally susceptible to enzymatic hydrolysis, a process catalyzed by enzymes such as lipases, esterases, and cutinases. mdpi.comsci-hub.cat These enzymes act on the ester bonds within the polymer chain, breaking them down into smaller, water-soluble oligomers and monomers. sci-hub.cat The degradation process is typically initiated by the secretion of these enzymes by microorganisms, which attach to the polymer surface and catalyze the hydrolysis of the ester linkages. sci-hub.cat

The rate and extent of enzymatic degradation are influenced by several factors, including the polymer's chemical structure, crystallinity, and molecular weight. mdpi.com For instance, copolymerization, which can reduce the polymer's crystallinity, often enhances biodegradability because the amorphous regions are more accessible to enzymatic attack. mdpi.comresearchgate.net The degradation of polyesters like poly(butylene succinate-co-adipate) (PBSA) by enzymes results in the formation of acidic byproducts, which can lead to a reduction in the pH of the surrounding medium. nih.gov

Environmental Biodegradation Potential of Adipic Acid-Based Materials

Materials based on adipic acid generally exhibit good potential for environmental biodegradation. researchgate.net Biodegradability can be achieved through the action of a wide array of microorganisms present in various environments. sci-hub.cat These microorganisms utilize the polymer as a source of carbon. sciepub.com

The biodegradation of adipic acid-containing polyesters, such as poly(butylene adipate-co-terephthalate) (PBAT), is known to occur in different environments, though the rate can be slow in aqueous settings. mdpi.comnih.gov The process involves hydrolysis of the ester bonds, which can be confirmed by spectroscopic methods that show a decrease in the intensity of bands corresponding to the ester group. sciepub.comresearchgate.net The inclusion of adipic acid units in a copolyester structure can improve biodegradability compared to more crystalline or aromatic polyesters. researchgate.net

Table 3: Compound Names

| Compound Name |

|---|

| Adipic Acid |

| Trimethylolpropane |

| Carbon Dioxide |

| Cyclopentanone |

| Poly(butylene succinate-co-adipate) (PBSA) |

Theoretical and Computational Approaches in Adipic Acid Trimethylolpropane Research

Kinetic Modeling and Reaction Pathway Prediction

Kinetic modeling is fundamental to understanding the rates and mechanisms of the polyesterification reaction between adipic acid and trimethylolpropane (B17298), as well as the subsequent degradation of the resulting polymer. These models are crucial for reactor design, process control, and predicting the shelf-life of the material.

Predicting reaction pathways is equally important for understanding the thermal degradation of these polyesters. The degradation mechanism is highly dependent on the nature of the polymer's end-groups. For hyperbranched polyesters with hydroxyl terminal groups, the primary degradation pathway involves dehydrative ether formation, leading to cross-linking chalmers.se. In contrast, polymers with carboxyl end-groups predominantly degrade via decarboxylation chalmers.se. This knowledge allows for the prediction of degradation products and the thermal stability of the polymer under different conditions.

Table 1: Kinetic Parameters and Models for Adipic Acid-Based Polyesters

| System | Kinetic Model | Key Findings | Reference |

|---|---|---|---|

| Adipic Acid & Trimethylolpropane Polyesterification | First order in [Adipic Acid] and [Trimethylolpropane] | Reaction rate increases significantly with catalyst concentration. | nih.govyoutube.com |

| Long-Chain Carboxylic Acids & Trimethylolpropane Esterification | Partial order of 1.5 for acid and 1.5 for alcohol. | Allows for computer simulation of consecutive esterification reactions. | aspentech.com |

| Thermal Degradation of Hydroxyl-Terminated Polyester (B1180765) | - | Prominent degradation pathway is dehydrative ether formation. | chalmers.se |

| Thermal Degradation of Carboxyl-Terminated Polyester | - | Major degradation mode is decarboxylation. | chalmers.se |

Molecular Simulation of Polymerization and Degradation Processes

Molecular simulation techniques, such as molecular mechanics (MM) and molecular dynamics (MD), offer a window into the atomic-level behavior of adipic acid trimethylolpropane polyesters. These methods are used to predict material properties and to visualize the dynamic processes of polymer chain growth and degradation.

Simulations have been effectively employed to study the structure-property relationships of hyperbranched polyesters. Using MD calculations, researchers can compute important physical parameters like cohesive energy density and solubility parameters, which are critical for applications in coatings and adhesives chalmers.seresearchgate.net. Amorphous polymer cells can be constructed computationally to simulate the bulk material, and the velocity Verlet algorithm is often used to integrate the equations of motion, providing a picture of the dynamic behavior of the polymer chains researchgate.net.

Reactive force-field molecular dynamics (ReaxFF-MD) simulations are particularly powerful for studying degradation pathways. This method allows for the modeling of chemical bond breaking and formation. For bio-based polyesters, ReaxFF-MD has been used to investigate thermal decomposition mechanisms, revealing that the primary route of degradation is the breaking of C–O bonds within the polymer backbone researchgate.net. Such insights are invaluable for designing more thermally stable polymers. Similarly, accelerated ReaxFF MD has been utilized to simulate the hydrolysis of polyesters, demonstrating its utility in predicting biodegradation behavior by overcoming the time-scale limitations of standard MD nih.gov.

Table 2: Application of Molecular Simulation in Polyester Research

| Simulation Method | Focus Area | Key Insights Provided | Reference |

|---|---|---|---|

| Molecular Mechanics (MM) & Molecular Dynamics (MD) | Polymer Properties | Calculation of cohesive energy density, solubility parameters, and surface properties. | chalmers.seresearchgate.net |

| Nonequilibrium Molecular Dynamics (NEMD) | Structural Properties under Shear | Determination of shear-induced changes in structural properties like radii of gyration. | scielo.org.mx |

| Reactive Force-Field Molecular Dynamics (ReaxFF-MD) | Thermal Decomposition | Identified C-O bond scission in the backbone as the main thermal degradation mechanism. | researchgate.net |

| Accelerated ReaxFF MD | Polymer Hydrolysis (Biodegradation) | Enables simulation of slow degradation processes like hydrolysis at room temperature. | nih.gov |

Chemometric Techniques for Data Analysis and Impurity Profiling

The production of polyesters generates large and complex datasets from various analytical techniques. Chemometrics applies multivariate statistics to extract meaningful information from this data, enhancing process monitoring, quality control, and impurity profiling.

Techniques like Fourier Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy can be coupled with chemometric methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) analysis to monitor the manufacturing process in real-time unl.edumdpi.com. This approach, a form of Process Analytical Technology (PAT), can be used to predict key polymer properties like molecular weight from spectroscopic data, reducing the need for time-consuming offline measurements unl.edu.

Impurity profiling is another critical area where chemometrics is applied. The identification and quantification of impurities, such as residual monomers, catalysts, or degradation by-products, is essential for ensuring the quality and safety of the final product. Advanced chemometric methods, including PLS, Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS), and Artificial Neural Networks (ANN), can be developed for this purpose researchgate.net. These models can analyze complex data from techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify known and unknown impurities, providing a powerful alternative to traditional analytical methods researchgate.net. For instance, combining Raman spectroscopy with chemometric models has been shown to accurately identify and quantify recycled PET content mdpi.com.

Table 3: Chemometric Techniques in Polymer Analysis

| Chemometric Method | Coupled Analytical Technique | Application | Objective | Reference |

|---|---|---|---|---|

| Principal Component Analysis (PCA), Partial Least Squares (PLS) | ATR-FTIR, NIR Spectroscopy | Process Analytical Technology (PAT) | Real-time monitoring and control of polymer molecular weight. | unl.edu |

| PLS, MCR-ALS, ANN | Spectroscopy, Chromatography | Impurity Profiling | Predicting concentrations of drugs and their degradation products/impurities. | researchgate.net |

| PCA, Hierarchical Cluster Analysis (HCA) | FT-IR/ATR, NIR Spectroscopy | Forced Degradation Studies | Detecting interactions between active ingredients and excipients. | mdpi.com |

| PCA, Linear Discriminant Analysis (LDA) | Microspectrophotometry (MSP) | Fiber Analysis | Discrimination and comparison of synthetic textile fibers. | cerist.dz |

Process Simulation and Optimization (e.g., Aspen Plus)

Process simulation software, particularly Aspen Plus, is a cornerstone of modern chemical engineering, used to design, analyze, and optimize chemical processes from raw material input to final product purification. For the production of adipic acid and its subsequent polymerization with trimethylolpropane, these tools are invaluable for ensuring economic viability and process efficiency.

Simulations in Aspen Plus have been extensively used to model and investigate various production routes for adipic acid. This includes modeling the downstream separation and purification processes, such as crystallization and distillation, to achieve high-purity adipic acid from bio-based feedstocks like glucose chalmers.sechalmers.seunizar.es. By simulating the entire process flowsheet, engineers can perform heat integration using techniques like pinch analysis to design efficient heat exchanger networks, minimizing energy consumption and total annualized cost researchgate.net.

Aspen Plus is also capable of simulating polymerization processes. For polyesterification, it can be used to model batch reactors, estimate kinetic parameters, and predict outcomes like the number-average degree of polymerization researchgate.netresearchgate.net. The software's optimization tools allow for the exploration of different operating conditions (e.g., temperature, pressure, residence time) to maximize yield and product quality while minimizing costs youtube.comyoutube.com. Although setting up polymerization simulations can be complex, requiring detailed kinetic data, the benefits include the ability to perform multi-objective optimization and process intensification studies before committing to expensive pilot or full-scale production researchgate.netreddit.com.

Table 4: Process Simulation Applications with Aspen Plus

| Process | Simulation Focus | Key Objectives & Outcomes | Reference |

|---|---|---|---|

| Adipic Acid Production (from biomass) | Downstream Process Design | Design of separation and purification units (crystallization, distillation); ensuring high purity and low product loss. | chalmers.sechalmers.seunizar.es |

| Adipic Acid Synthesis (direct oxidation) | Energy Integration & Optimization | Pinch analysis to determine energy recovery potential and design of an optimal heat exchanger network. | researchgate.net |

| Batch Polyesterification | Reactor Simulation & Multi-objective Optimization | Estimation of segment concentration profiles and degree of polymerization; optimization of operating temperature. | researchgate.net |

| Unsaturated Polyester Process | Dynamic Modeling | Development of a dynamic model for a semi-batch reactor with distillation; validation using acid value and water content. | researchgate.net |

Sustainable Production Routes and Process Intensification for Adipic Acid and Its Polymers

Bio-Based Monomer Synthesis for Adipic Acid: Fermentation and Biocatalytic Routes

The biological production of adipic acid from renewable resources is a promising alternative to conventional petrochemical routes. mdpi.comresearchgate.net Engineered microorganisms can convert sugars, vegetable oils, or lignin-derived compounds into adipic acid through various metabolic pathways. mdpi.comresearchgate.net These approaches aim to reduce the carbon footprint and eliminate the harsh chemical oxidants used in traditional synthesis. upbiochemicals.comki.si

One of the most effective strategies for the direct biosynthesis of adipic acid is the implementation of a Reverse Adipate (B1204190) Degradation Pathway (RADP) in microbial hosts like Escherichia coli. mdpi.comnih.gov This synthetic pathway is essentially the reversal of the β-oxidation process for adipate. sjtu.edu.cn The RADP begins with the condensation of two key metabolic intermediates, acetyl-CoA and succinyl-CoA, to form the C6 backbone of adipic acid. sjtu.edu.cnresearchgate.net

Metabolic engineering has been instrumental in optimizing this pathway for high-yield production. In one study, a five-step RADP from the bacterium Thermobifida fusca was reconstructed in E. coli. nih.gov Researchers systematically engineered the host strain by eliminating competing metabolic pathways and enhancing the supply of the precursor succinyl-CoA. nih.gov This optimization led to the identification of 5-Carboxy-2-pentenoyl-CoA reductase as a rate-limiting step in the pathway. nih.gov Through fed-batch fermentation, the final engineered strain was able to produce up to 68.0 g/L of adipic acid, representing one of the highest titers reported in E. coli. nih.gov

Table 1: Adipic Acid Production in Engineered E. coli via RADP

| Strain | Engineering Strategy | Adipic Acid Titer (g/L) | Theoretical Yield (%) | Reference |

| Mad136 | Initial RADP reconstruction | 0.3 | 11.1 | nih.gov |

| Mad146 | Overexpression of rate-limiting enzyme (Tfu_1647) | - | 49.5 | nih.gov |

| Mad123146 | Precursor pathway optimization and deletion of competing pathways | 68.0 | 93.1 | nih.gov |

An alternative biocatalytic route leverages the natural fatty acid degradation machinery of certain yeasts. The yeast Candida tropicalis has been engineered to produce adipic acid from fatty acids through the β-oxidation pathway. researchgate.net In this process, long-chain fatty acids are broken down into two-carbon acetyl-CoA units. wikipedia.orgditki.com By modifying the enzymes involved, specifically the acyl-CoA oxidases (AOX), the degradation process can be tailored to stop at the C6 dicarboxylic acid stage, yielding adipic acid. researchgate.net

Researchers constructed mutant strains of C. tropicalis with deficiencies in specific AOX genes to enhance the accumulation of adipic acid. When fed with methyl laurate (a C12 fatty acid ester), one mutant strain produced 339.8 mg/L of adipic acid, a 5.4-fold increase compared to the parent strain. researchgate.net Further optimization of the fermentation conditions in a fed-batch process, including agitation rate and pH, resulted in a maximum production of 12.1 g/L of adipic acid. researchgate.net This strategy demonstrates the potential of using renewable lipid-based feedstocks for adipic acid synthesis. researchgate.net

A well-established hybrid biological-chemical route to bio-adipic acid involves the fermentation of sugars or aromatic compounds to muconic acid, followed by its chemical hydrogenation. researchgate.netnih.gov This semi-biological process is considered one of the most promising near-term alternatives to petrochemical production. researchgate.net

Kinetic studies have been conducted to understand and optimize the hydrogenation reaction. Research on the hydrogenation of trans,trans-muconic acid (which can form from the cis,cis isomer under reaction conditions) over a Pt/C catalyst has shown a two-step mechanism. mdpi.comaidic.it The muconic acid is first hydrogenated to a monounsaturated intermediate (hexenedioic acid), which is then further hydrogenated to adipic acid. mdpi.com

Table 2: Catalysts for Muconic Acid Hydrogenation to Adipic Acid

| Catalyst | Support | Feedstock | Key Finding | Reference |

| Platinum (Pt) | Carbon (C) | trans,trans-muconic acid | High conversion and selectivity (>99%) at mild conditions (60°C, 4 bar H₂). unimi.it | aidic.it, unimi.it |

| Rhodium (Rh) | Carbon (C) | cis,cis-muconic acid | Effective for hydrogenation. | nih.gov |

| Palladium (Pd) | Carbon (C) | cis,cis-muconic acid | Effective for hydrogenation. | nih.gov |

Green Chemistry Principles in Adipic Acid Trimethylolpropane (B17298) Polymerization

The synthesis of polyesters from adipic acid and trimethylolpropane can be aligned with green chemistry principles to minimize environmental impact. This involves using safer solvents (or none at all), employing environmentally benign catalysts, and designing processes that utilize byproducts, thereby increasing atom economy and reducing waste. acs.orgacs.org

The polycondensation reaction between adipic acid and trimethylolpropane to form hyperbranched polyesters can be performed under solvent-free conditions, often referred to as melt polymerization. researchgate.net This approach eliminates the need for volatile organic solvents, which are often hazardous and contribute to air pollution, thus simplifying product purification and reducing waste streams. researchgate.netmdpi.com

The choice of catalyst is also crucial for a green polymerization process. While traditional catalysts like p-toluenesulfonic acid can be used, research has focused on more environmentally friendly alternatives. researchgate.net Non-toxic metal catalysts can be employed in melt polymerization, offering an advantage over systems that require organic solvents. researchgate.net Adipic acid itself has been explored as a homogeneous, biodegradable, and environmentally friendly catalyst in other solvent-free syntheses, highlighting the potential for greener catalytic systems. orgchemres.org Heterogeneous Brønsted acid catalysts, such as ion exchange resins, have also been successfully used in the solvent-free esterification of other polyols, demonstrating a pathway that allows for easy catalyst separation and reuse. mdpi.com

Process intensification can be achieved by creatively using the byproducts of the polymerization reaction. In the polycondensation of adipic acid and trimethylolpropane, water is generated as a primary byproduct. mdpi.com Instead of being treated as waste, this in-situ generated water can be utilized as a sustainable and effective foaming agent. mdpi.com

At elevated reaction temperatures, the water formed during esterification evaporates, triggering the expansion of the thermoset polyester (B1180765) resin and creating a stable foam structure. mdpi.com This method eliminates the need for conventional chemical or physical blowing agents, which can be flammable, toxic, or have high global warming potential. The process is monitored by tracking the mass loss associated with water formation, which follows first-order kinetics. mdpi.com The resulting bio-based foams, derived from monomers like adipic acid and trimethylolpropane, exhibit excellent thermal stability up to approximately 400°C and possess a homogeneous polymer matrix. mdpi.com This integrated reaction and foaming process represents a highly efficient and sustainable method for producing polyester foams with tunable properties, from soft and elastic to rigid. mdpi.com

Table 3: Properties of In-Situ Foamed Polyesters

| Monomer System | Foaming Agent | Key Property | Application | Reference |

| Adipic Acid / Trimethylolpropane | Reaction byproduct (water) | Thermally stable up to ~400°C; Homogeneous microporosity-free cell walls. mdpi.com | Tunable foams (rigid to pliable). | mdpi.com |

| Glutaric Acid / Trimethylolpropane | Reaction byproduct (water) | Produces pliable foams. mdpi.com | Tunable foams (rigid to pliable). | mdpi.com |

| Succinic Acid / Trimethylolpropane | Reaction byproduct (water) | Produces more rigid foams. mdpi.com | Tunable foams (rigid to pliable). | mdpi.com |

Microreactor Technology and Flow Chemistry for Process Intensification

The synthesis of polyesters, such as those derived from adipic acid and trimethylolpropane, has traditionally been performed in batch reactors. However, these processes often face challenges related to heat and mass transfer limitations, long reaction times, and batch-to-batch variability. Process intensification through microreactor technology and flow chemistry offers a promising alternative to overcome these limitations, enabling more efficient, controlled, and sustainable production. acs.org

Microreactors are devices with channels of sub-millimeter dimensions that provide a high surface-area-to-volume ratio. acs.org This characteristic leads to superior heat exchange and highly efficient mixing, which are critical for controlling the exothermic and viscosity-increasing nature of polycondensation reactions. acs.orgmdpi.com Continuous flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, leverages these advantages to offer precise control over reaction parameters such as temperature, residence time, and stoichiometry. dntb.gov.ua

For the production of a branched polyester from adipic acid and trimethylolpropane, a flow chemistry setup would typically involve pumping the monomer solutions, with a suitable catalyst, into a micromixer before the mixture enters a heated microreactor or a series of continuous stirred-tank reactors (CSTRs). The precise control over the flow rates allows for maintaining an accurate stoichiometric ratio of hydroxyl to carboxyl groups throughout the reaction, which is crucial for controlling the molecular weight and degree of branching. researchgate.net

The enhanced heat transfer capabilities of microreactors allow for the rapid removal of heat generated during esterification, preventing the formation of hot spots that can lead to side reactions and polymer discoloration. acs.org Furthermore, the continuous removal of the condensation byproduct, water, is essential to drive the equilibrium towards polymer formation. In a flow system, this can be achieved by integrating in-line separation units or by operating under vacuum. A Chinese patent describes a continuous preparation method for polyester polyols, including those from adipic acid, which comprises esterification, flash evaporation, and polycondensation stages, highlighting the industrial potential of flow processes.

Kinetic studies are fundamental to designing and optimizing such continuous processes. Research on the polyesterification of adipic acid with trimethylolpropane has provided kinetic models that can be used to predict the reaction progress and determine the required residence time in a flow reactor to achieve a target molecular weight and acid value. researchgate.net These studies show that the reaction can be modeled to understand the formation of mono-, di-, and tri-esters of trimethylolpropane as a function of time. researchgate.net

The advantages of applying microreactor and flow technology to the synthesis of adipic acid trimethylolpropane polyester are summarized in the table below.

| Parameter | Conventional Batch Reactor | Microreactor/Flow Chemistry |

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |

| Mass Transfer | Limited by mixing efficiency | Enhanced due to small diffusion distances |

| Reaction Time | Long (hours to days) | Significantly shorter (seconds to minutes) |

| Process Control | Difficult to control precisely | High degree of control over parameters |

| Safety | Higher risk with large volumes | Inherently safer due to small reaction volumes |

| Scalability | Difficult, requires redesign | Easier, through numbering-up (parallelization) |

| Product Quality | Batch-to-batch variability | Consistent and reproducible |

By leveraging these advantages, process intensification through microreactor technology and flow chemistry can lead to a more sustainable and cost-effective production of this compound polyesters with tailored properties.

Integrated Biorefinery Concepts for Sustainable Production

The transition towards a bio-based economy necessitates the development of integrated biorefineries that can convert renewable biomass into a diverse portfolio of value-added chemicals, including the monomers required for polymer synthesis. An integrated biorefinery for the sustainable production of this compound polyester would be designed to co-produce both adipic acid and the precursors for trimethylolpropane from lignocellulosic biomass, such as agricultural residues (e.g., corn stover) or forestry waste. repec.org

Lignocellulosic biomass is primarily composed of cellulose (B213188), hemicellulose, and lignin (B12514952). An integrated approach would fractionate these components and direct them into separate conversion pathways to maximize resource utilization.

Adipic Acid Production: The cellulose and hemicellulose fractions, which are rich in C6 and C5 sugars (glucose and xylose), can be converted to adipic acid through biotechnological or chemo-catalytic routes. researchgate.netresearchgate.net One promising pathway involves the microbial fermentation of these sugars to produce intermediates like cis,cis-muconic acid, which is then hydrogenated to yield adipic acid. researchgate.net Techno-economic analyses of sugarcane and lignin-based biorefineries have shown that bio-based adipic acid can be produced with significantly lower greenhouse gas emissions compared to the conventional petroleum-based process. researchgate.netnih.gov

Trimethylolpropane Precursor Production: Trimethylolpropane (TMP) is conventionally synthesized from butyraldehyde (B50154) and formaldehyde (B43269). In an integrated biorefinery, these precursors can also be derived from biomass.

Butyraldehyde: The C5/C6 sugar streams can be fermented to produce bio-butanol, which is then oxidized to butyraldehyde.

Formaldehyde: Syngas (a mixture of CO and H2), produced from the gasification of the lignin fraction or other biomass residues, can be converted to methanol (B129727). The methanol is then oxidized to produce formaldehyde.

The following table outlines a conceptual model for an integrated biorefinery producing adipic acid and trimethylolpropane precursors.

| Biomass Fraction | Processing Step | Intermediate Product(s) | Final Monomer |

| Cellulose/Hemicellulose | Hydrolysis & Fermentation | cis,cis-Muconic Acid | Adipic Acid |

| Cellulose/Hemicellulose | Hydrolysis & Fermentation | Bio-butanol | Butyraldehyde |

| Lignin/Residues | Gasification & Synthesis | Methanol | Formaldehyde |

The butyraldehyde and formaldehyde streams would then be reacted in a subsequent chemical step (Aldol condensation followed by Cannizzaro reaction) to produce trimethylolpropane. By integrating these production routes, the reliance on fossil fuels is minimized, and a circular economy model is promoted. While techno-economic and life cycle assessments have been performed for individual bio-based chemicals like adipic acid, further analysis is needed to evaluate the specific economics and environmental impact of a fully integrated biorefinery for this compound polyester production. researchgate.netnih.gov

Future Research Directions and Advanced Applications in Adipic Acid Trimethylolpropane Polymer Science

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of polyesters from adipic acid and trimethylolpropane (B17298) traditionally relies on catalysts like p-toluenesulfonic acid (pTSA) researchgate.net. While effective, future research is geared towards developing novel catalytic systems that offer superior efficiency, selectivity, and sustainability. A significant area of exploration is the use of ionic liquids (ILs) as catalysts. For instance, in the synthesis of the trimethylolpropane monomer, basic ionic liquids such as 1-butyl-3-methyl imidazolium hydroxyl ([bmim]OH) have demonstrated high efficiency, achieving an isolated yield of over 84% under optimized conditions researchgate.net. A key advantage of this IL catalytic system is the avoidance of desalination steps that are necessary with conventional inorganic alkali catalysts researchgate.net.

| Catalyst Type | Application | Key Research Finding | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (pTSA) | Polymerization of Adipic Acid and Trimethylolpropane | Effectively catalyzes the polyesterification reaction; reaction rate increases significantly with pTSA concentration up to 2.5 mole%. | researchgate.net |

| Basic Ionic Liquid ([bmim]OH) | Synthesis of Trimethylolpropane (Monomer) | Acts as a highly efficient and recyclable catalyst, achieving over 84% isolated yield and avoiding inorganic salt byproducts. | researchgate.net |

| PdNi/Mg(OH)₂ | Synthesis of Adipic Acid (Monomer) | Demonstrates higher catalytic performance than other bimetallic catalysts due to synergistic effects between Pd and Ni; reusable for multiple cycles. | nih.gov |

| Cobalt (III) in Aluminophosphate Molecular Sieve | Synthesis of Adipic Acid (Monomer) | Represents a heterogeneous catalyst capable of selectively oxidizing both terminal carbons of n-hexane to produce adipic acid. | researchgate.net |

Tailoring Polymer Architecture for Specific Advanced Material Functions

The reaction between adipic acid, a difunctional monomer (A₂), and trimethylolpropane, a trifunctional monomer (B₃), is a classic system for producing hyperbranched polyesters (HBPEs) researchgate.net. A key area of future research is the precise tailoring of the polymer architecture to achieve specific material functions. The properties of the resulting polymer are highly dependent on its chemical composition and end-group functionality researchgate.net.

By carefully controlling the molar ratio of the monomers, it is possible to synthesize polymers that are either hydroxyl-terminated or carboxyl-terminated researchgate.net. This control over the end-groups is critical as it dictates the polymer's subsequent reactivity and degradation behavior. For example, research has shown that the thermal degradation pathway differs significantly based on the end-group: hydroxyl-capped HBPEs primarily undergo dehydrative ether formation, whereas carboxyl-capped polymers are characterized by decarboxylation researchgate.net. This ability to pre-determine the degradation mechanism is valuable for applications requiring controlled release or specific degradation profiles. Furthermore, the globular, three-dimensional structure of these HBPEs makes them ideal candidates for advanced applications such as drug delivery systems researchgate.net. Future work will focus on refining the synthesis process to control molecular weight and branching density, thereby creating highly specialized platforms for biomedical and agricultural fields researchgate.net.

| Architectural Feature | Method of Control | Impact on Polymer Function | Reference |

|---|---|---|---|

| End-Group Functionality | Varying the molar ratio of adipic acid to trimethylolpropane. | Determines the polymer's terminal groups (hydroxyl or carboxyl), influencing reactivity and thermal degradation pathways. | researchgate.net |

| Degradation Pathway | Selection of end-groups (hydroxyl vs. carboxyl). | Hydroxyl-capped polymers degrade via ether formation; carboxyl-capped polymers degrade via decarboxylation. | researchgate.net |

| Molecular Shape | Utilizing the A₂+B₃ monomer system. | Creates a pseudo-branched, globular polymer structure ideal for encapsulating active agents in drug delivery applications. | researchgate.net |

Integration with Emerging Sustainable Chemical Technologies